![molecular formula C13H16ClNO6S B2699931 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate CAS No. 255737-47-4](/img/no-structure.png)

methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

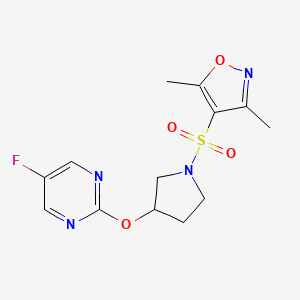

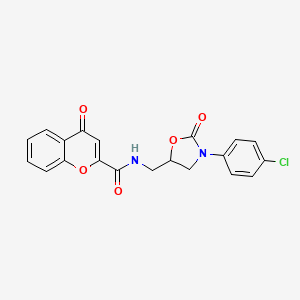

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of the amino acid cysteine and has been synthesized for various applications in the field of biochemistry and molecular biology.

科学的研究の応用

Synthesis and Chemical Reactions

Compounds related to methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate are used in chemical synthesis, highlighting their importance in creating diverse chemical structures. For instance, the synthesis process of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showcases the compound's role in forming complex molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This type of research underpins the development of novel chemical entities, serving as a basis for further pharmaceutical and material science applications.

Biocompatible Reactions

The energy-transfer-enabled biocompatible disulfide–ene reaction, involving sulfur-containing molecules such as methylthioether (present in amino acid methionine), exemplifies innovative approaches to carbon–sulfur bond formation in a biocompatible manner. This process, characterized by its biocompatibility and functional group tolerance, indicates potential pathways for introducing sulfonate groups into organic molecules, facilitating the synthesis of biologically active compounds or materials with specific chemical functionalities (Teders et al., 2018).

Drug Synthesis and Optimization

Research into sulfonate and sulfone compounds often involves optimizing synthetic pathways for pharmaceutical applications. For example, the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, a precursor in drug synthesis, demonstrates the critical role of such compounds in developing effective and scalable drug manufacturing processes. The optimization of reaction conditions leads to improved yields, highlighting the importance of these compounds in pharmaceutical research and development (Xu, Guo, Li, & Liu, 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves the protection of the amine group, followed by the addition of a sulfonic acid group and the removal of the protecting group. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "sodium sulfite", "sodium hydroxide", "methyl alcohol" ], "Reaction": [ "Protection of the amine group of L-alanine with benzyl chloroformate in the presence of sodium hydroxide", "Addition of sodium sulfite to the protected amino acid to introduce the sulfonic acid group", "Removal of the benzyl protecting group with hydrogen chloride", "Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid" ] } | |

CAS番号 |

255737-47-4 |

分子式 |

C13H16ClNO6S |

分子量 |

349.78 |

IUPAC名 |

methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |

InChIキー |

YSKBVJKRWRMIFH-NSHDSACASA-N |

SMILES |

COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)